molecular formula C25H25N3O6 B2744375 ethyl 5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105204-90-7

ethyl 5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2744375
CAS No.: 1105204-90-7
M. Wt: 463.49
InChI Key: CKJJVGQZYLTEEQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a piperazine ring, a pyrrole ring, and ester and amide groups. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of multiple rings and functional groups in the compound suggests that it could have a complex three-dimensional structure. The furan, piperazine, and pyrrole rings could contribute to the compound’s rigidity, while the ester and amide groups could introduce flexibility .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the amide and ester groups could undergo hydrolysis, while the furan ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amide and ester could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

This research focused on the synthesis, characterization, and chelating properties of furan ring containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. The study aimed to monitor antimicrobial activity, with findings indicating varying inhibition activities on bacterial growth. The compounds, including metal complexes of PFSA, showed different activities against human pathogenic bacteria, suggesting potential applications in antimicrobial treatments (Patel, 2020).

Synthesis and Biological Evaluation of Carbazole Derivatives

This study synthesized novel derivatives starting with carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. The synthesis involved reactions with ethyl chloroacetate and piperazine, demonstrating potential in pharmaceutical applications, especially in treating bacterial and fungal infections and cancer (Sharma, Kumar, Pathak, 2014).

Synthesis of Thio- and Furan-Fused Heterocycles

This research highlights the synthesis of compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, starting from corresponding acid derivatives. The cyclization process formed fused ring systems, indicating potential in chemical synthesis for creating complex organic compounds with possible applications in material science and pharmaceuticals (Ergun, Dengiz, Ozer, Şahin, Balcı, 2014).

Synthesis and Biological Evaluation of Piperazine Derivatives

This study presents the synthesis of piperazine derivatives with strong antibacterial and antifungal activities. The compounds were characterized using various spectral studies, suggesting their potential use in developing new antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014).

Future Directions

The potential applications of the compound would depend on its physical, chemical, and biological properties. Given the presence of a piperazine ring, one possible area of exploration could be in the development of new pharmaceuticals .

Properties

IUPAC Name

ethyl 5-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-3-33-25(32)19-16(2)26-21(20(19)17-8-5-4-6-9-17)22(29)24(31)28-13-11-27(12-14-28)23(30)18-10-7-15-34-18/h4-10,15,26H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJJVGQZYLTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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